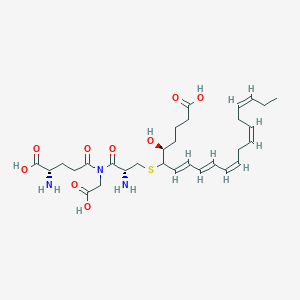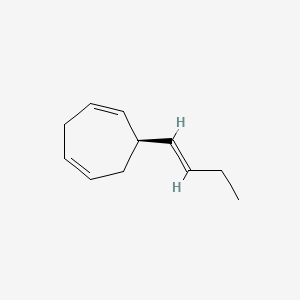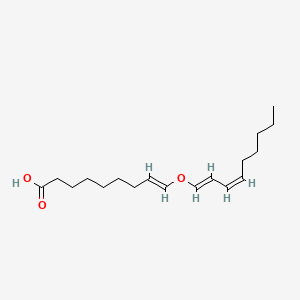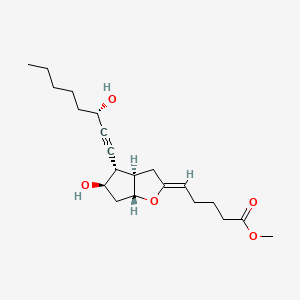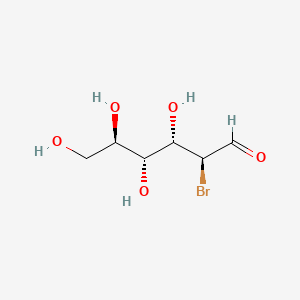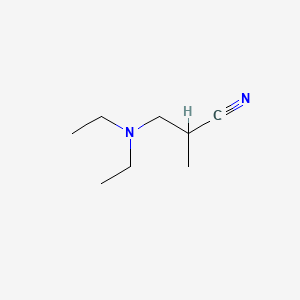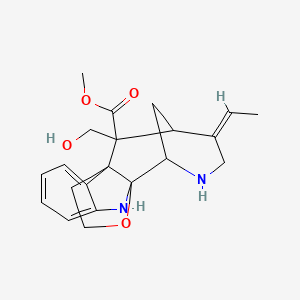
Lonicerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lonicerine is a natural product found in Kopsia fruticosa and Kopsia singapurensis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Asymmetric Total Syntheses of Lonicerine: A study by Li, Zhu, Li, & Li (2016) detailed the first enantioselective total syntheses of lonicerine, highlighting its complex chemical structure and the methods used for its synthesis.
Medicinal and Therapeutic Properties
- Obesity and Metabolic Endotoxemia: Research by Wang et al. (2014) explored the effects of Flos Lonicera (which contains lonicerine) on obesity and related metabolic endotoxemia, emphasizing its potential role in treating these conditions.
- Eosinophilic Asthma Treatment: A 2022 study by Deng et al. found that lonicerin could significantly reduce symptoms of eosinophilic asthma in a mouse model, suggesting its therapeutic potential for this condition.
- Antiviral Properties Against Pseudomonas Aeruginosa: Xu et al. (2019) reported that lonicerin, a flavonoid from Lonicera japonica, inhibited virulence in Pseudomonas aeruginosa, pointing to its potential as an antiviral agent.
- Anti-inflammatory and Immunomodulatory Effects: Studies have indicated that lonicerine, derived from Lonicera japonica, possesses anti-inflammatory and immunomodulatory effects, useful in treating various conditions like sepsis and ulcerative colitis (Kim et al., 2014; Lv et al., 2021).
Pharmacological Activities
- Effects on Cardiovascular System: A study by Dayar et al. (2021) investigated the antioxidant effects of Lonicera caerulea, containing lonicerine, on the cardiovascular system.
- Antioxidant Activity in Cancer Treatment: Research by Gruia et al. (2008) observed the antioxidant response of Lonicera caerulea berry extracts, which include lonicerine, in animals with experimental tumors.
- Potential in Diabetes Management: The study by Sip et al. (2022) evaluated the potential of Lonicera caerulea leaves in the prevention and treatment of type II diabetes.
- Immunomodulatory Activity: Zhou et al. (2018) reported on the immunomodulatory function of polysaccharides from Lonicera japonica, which includes lonicerine, in immunosuppressed mice (Zhou et al., 2018).
Genetic and Molecular Characterization
- Genetic Characterization of Lonicera japonica: Fu et al. (2013) conducted a genetic characterization of Lonicera japonica using improved RAPD analysis, providing insights into the molecular characteristics of the plant containing lonicerine (Fu et al., 2013).
Propiedades
Nombre del producto |
Lonicerine |
|---|---|
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl (13Z)-13-ethylidene-15-(hydroxymethyl)-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-22-17-10-15(13)19(12-24,18(25)26-2)20-8-9-27-21(17,20)23-16-7-5-4-6-14(16)20/h3-7,15,17,22-24H,8-12H2,1-2H3/b13-3+ |
Clave InChI |
OQJSSGHGITUGKL-QLKAYGNNSA-N |
SMILES isomérico |
C/C=C/1\CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |
SMILES canónico |
CC=C1CNC2CC1C(C34C2(NC5=CC=CC=C53)OCC4)(CO)C(=O)OC |
Sinónimos |
lonicerine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






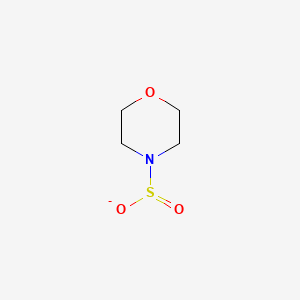
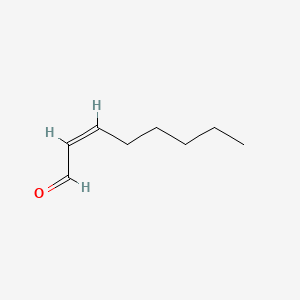
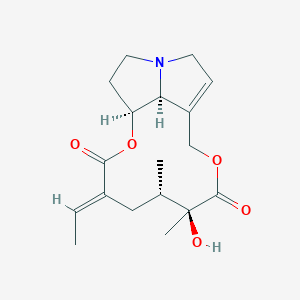
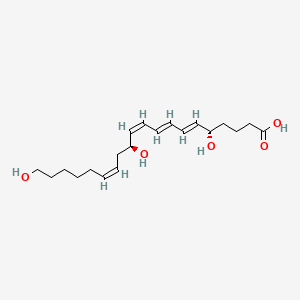
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
